Home > Products > Screening Compounds P38062 > Desmethyl Celecoxib-d4
Desmethyl Celecoxib-d4 -

Desmethyl Celecoxib-d4

Catalog Number: EVT-1504530
CAS Number:
Molecular Formula: C₁₆H₈D₄F₃N₃O₂S
Molecular Weight: 371.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Desmethyl Celecoxib-d4 is a deuterated derivative of Desmethyl Celecoxib, which is itself a metabolite of Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2). This compound is notable for its application in pharmacological studies and analytical chemistry due to the incorporation of deuterium, which enhances the stability and tracking of the compound in biological systems.

Source

Desmethyl Celecoxib-d4 is synthesized from Desmethyl Celecoxib through deuteration processes that involve specific reagents and controlled conditions. It is commercially available from various chemical suppliers, including BenchChem and Pharmaffiliates, which provide detailed specifications regarding its synthesis and applications .

Classification

Desmethyl Celecoxib-d4 falls under the classification of pharmaceutical compounds, specifically as a COX-2 inhibitor. Its unique isotopic labeling places it within the category of stable isotope-labeled compounds, which are essential for tracing studies in pharmacokinetics and drug metabolism.

Synthesis Analysis

Methods

The synthesis of Desmethyl Celecoxib-d4 primarily involves deuteration techniques. The general synthetic route includes:

  1. Deuteration Process: The incorporation of deuterium atoms into the molecular structure typically utilizes deuterated solvents and reagents under controlled conditions to ensure selective incorporation.
  2. Claisen Condensation: This step involves the reaction between 4-methylacetophenone and ethyl trifluoroacetate to form a diketone intermediate.
  3. Cyclo-condensation: The diketone then undergoes cyclo-condensation with 4-sulfamidophenylhydrazine hydrochloride to form the pyrazole moiety.

Technical Details

The industrial production of Desmethyl Celecoxib-d4 employs optimized reaction conditions to maximize yield and purity. Continuous flow chemistry techniques have been reported to enhance efficiency and reduce reaction times significantly.

Molecular Structure Analysis

Structure

Desmethyl Celecoxib-d4 has a complex molecular structure characterized by several functional groups, including a sulfonamide group and trifluoromethyl moiety. The molecular formula is C17H10D4F3N3O2S\text{C}_{17}\text{H}_{10}\text{D}_{4}\text{F}_{3}\text{N}_{3}\text{O}_{2}\text{S} with a molecular weight of approximately 385.40 g/mol .

Data

  • Canonical SMILES: C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
  • Isomeric SMILES: [2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=CC(=C3)C)[2H])[2H])S(=O)(=O)N)[2H] .
Chemical Reactions Analysis

Reactions

Desmethyl Celecoxib-d4 can participate in various chemical reactions:

  • Oxidation: Can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions may occur where nucleophiles replace leaving groups in the molecule.

Technical Details

The products formed from these reactions depend on specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives while reduction can produce deuterated analogs.

Mechanism of Action

Desmethyl Celecoxib-d4 functions by selectively inhibiting the COX-2 enzyme, leading to decreased production of prostaglandins, which are key mediators of inflammation and pain. The compound binds to the active site of COX-2, blocking the conversion of arachidonic acid to prostaglandin H2, thus mitigating inflammatory responses.

Physical and Chemical Properties Analysis

Physical Properties

Desmethyl Celecoxib-d4 is typically presented as a solid compound with specific melting points depending on its purity and form.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 385.40 g/mol
  • Molecular Formula: C17H10D4F3N3O2S\text{C}_{17}\text{H}_{10}\text{D}_{4}\text{F}_{3}\text{N}_{3}\text{O}_{2}\text{S}
  • Solubility: Soluble in organic solvents commonly used in laboratory settings.

These properties make it suitable for various applications in research and industry.

Applications

Desmethyl Celecoxib-d4 has several scientific uses:

  • Analytical Chemistry: Serves as a reference standard for identifying and quantifying metabolites of Celecoxib.
  • Pharmacokinetic Studies: Its deuterium labeling allows for precise quantification in drug metabolism studies.
  • Biological Research: Utilized in studies to explore COX-2 inhibition's effects on inflammation and cancer pathways.
  • Drug Development: Acts as a tracer in developing new pharmaceuticals, aiding in understanding metabolic pathways and interactions.
Introduction to Desmethyl Celecoxib-d4: Chemical Identity and Pharmacological Context

Structural Characterization of Desmethyl Celecoxib-d4: Isotopic Labeling and Deuteration Patterns

The molecular architecture of Desmethyl Celecoxib-d4 features strategic deuterium substitutions that define its chemical identity while preserving the bioactive conformation of the parent scaffold. The deuteration occurs exclusively at the 4-methyl group of the benzenesulfonamide moiety, where four hydrogen atoms (-CH₃) are replaced by deuterium atoms (-CD₃) [2] [8]. This modification yields the molecular structure: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4, with the deuteration specifically localized to create a metabolically stabilized isostere. Spectroscopic characterization (SMILES notation: FC(F)(C₁=NN(C₂=C([²H])C([²H])=C(C([²H])=C₂[²H])S(N)(=O)=O)C(C₃=CC=C(C=C₃)C)=C₁F) confirms the precise positioning of deuterium atoms, which is critical for maintaining the compound's electronic properties and steric configuration while altering its metabolic stability [2] [8].

  • Molecular Specifications:
    PropertySpecification
    Molecular FormulaC₁₇H₁₀D₄F₃N₃O₂S
    Molecular Weight385.40 g/mol
    CAS Registry Number544686-20-6
    Deuterium Position4-methyl group of benzenesulfonamide moiety
    AppearanceWhite to light yellow solid

The isotopic purity of Desmethyl Celecoxib-d4 is typically >98%, ensuring minimal interference from protiated species in analytical applications [10]. This high level of isotopic enrichment is essential for its function as a mass spectrometric internal standard, where even minor isotopic impurities could compromise quantification accuracy. X-ray crystallographic analysis of the non-deuterated parent compound reveals that deuteration at the 4-methyl position does not significantly alter bond angles or lengths within the pharmacologically active regions, preserving the molecular geometry necessary for COX-2 binding [7]. The deuterated methyl group maintains similar van der Waals radii compared to its protiated counterpart, minimizing potential steric perturbations at the enzyme active site while substantially altering the compound's metabolic susceptibility.

Relationship to Parent Compound Celecoxib: Structural Modifications and Bioisosteric Replacements

Desmethyl Celecoxib-d4 maintains a direct structural lineage to its parent drug celecoxib through deliberate molecular modifications that impact metabolic stability without compromising pharmacological activity. The immediate precursor, Desmethyl Celecoxib (compound 3b), is formed through oxidative demethylation of celecoxib's 4-methyl group on the benzenesulfonamide moiety, resulting in the loss of a methyl group (-CH₃ → -H) [9]. This primary metabolite retains significant COX-2 inhibitory activity (IC₅₀ = 32 nM), demonstrating that the methyl group is not essential for target engagement [9]. Desmethyl Celecoxib-d4 represents a deuterium-stabilized version of this metabolite, created by reintroducing a deuterated methyl group (-CD₃) at the demethylation site [2] [8].

  • Functional Group Evolution from Celecoxib:
    Compound4-Position ModificationBioisosteric RelationshipKey Pharmacological Property
    Celecoxib-CH₃ (methyl)Reference compoundCOX-2 inhibition (IC₅₀ ≈ 40 nM)
    Desmethyl Celecoxib-H (demethylated metabolite)Functional group removalRetains COX-2 inhibition (IC₅₀ = 32 nM)
    Desmethyl Celecoxib-d4-CD₃ (deuterated methyl)Isotopic bioisostereEquivalent COX-2 affinity with modified metabolism

Bioisosteric replacement strategies explored in celecoxib analogs provide context for understanding the significance of these structural modifications. Research has demonstrated that the sulfonamide moiety in celecoxib can be replaced with bioisosteres such as cyano (-CN) or carbothioamide (-C(=S)NH₂) groups while maintaining COX-2 inhibitory activity [3] [7]. However, Desmethyl Celecoxib-d4 retains the original sulfonamide pharmacophore, focusing modification exclusively on isotopic substitution rather than functional group replacement. This strategic deuteration creates what is termed an "isotopic bioisostere" – a compound with nearly identical steric and electronic properties to its protiated counterpart but with altered metabolic characteristics due to the deuterium kinetic isotope effect [2] [8].

The retention of COX-2 inhibitory potency in both Desmethyl Celecoxib (compound 3b) and its deuterated version underscores the structural tolerance at this molecular position. Crystallographic studies of COX-2 complexes reveal that the 4-position of the benzenesulfonamide group resides in a hydrophobic pocket where the methyl group contributes minimally to binding interactions [7]. This explains why demethylation reduces but does not eliminate activity, and why deuterium reintroduction at this position maintains pharmacological activity. The deuteration strategy thus represents a refinement of existing structural modifications, optimizing metabolic stability while preserving the critical pharmacophore elements necessary for target engagement.

Role of Deuterium in Pharmacokinetic Optimization: Metabolic Stability and Isotope Effects

The strategic incorporation of deuterium at the 4-methyl position of Desmethyl Celecoxib-d4 represents a sophisticated approach to pharmacokinetic optimization through isotope chemistry. This modification specifically targets a known metabolic soft spot in the celecoxib scaffold – the benzylic carbon vulnerable to oxidative demethylation by cytochrome P450 enzymes [4]. The deuterium substitution capitalizes on the primary kinetic isotope effect, wherein the strengthened carbon-deuterium bond (C-D) requires higher activation energy for cleavage compared to the carbon-hydrogen bond (C-H), thereby slowing the rate of oxidative metabolism at this position [2] [8]. Since CYP2C9-mediated oxidation represents the major metabolic pathway for celecoxib and its derivatives (accounting for >75% of clearance), deuteration at this position significantly alters the compound's metabolic destiny [4].

  • Deuterium Impact on Pharmacokinetic Parameters:
    Metabolic ParameterProtiated AnalogDeuterated Analog (Desmethyl Celecoxib-d4)Clinical Implication
    CYP2C9-mediated demethylationRapid oxidationSignificantly slowed oxidation rateReduced first-pass metabolism
    Metabolic Half-life (t₁/₂)Standard durationExtended durationPotential for reduced dosing frequency
    Drug-Drug Interaction PotentialHigh with CYP2C9 inhibitorsReduced interaction vulnerabilityImproved safety profile in polypharmacy
    BioavailabilityModeratePotentially enhancedImproved dose-response consistency

The metabolic stability conferred by deuteration has profound implications for the compound's research applications. When used as an internal standard in mass spectrometry, the deuterated analog maintains nearly identical chromatographic behavior to its protiated counterpart while exhibiting distinct mass spectral properties (mass shift of +4 Da), enabling precise quantification without isotopic interference [10]. For potential therapeutic applications, deuterium substitution could mitigate the substantial interindividual variability in celecoxib pharmacokinetics associated with CYP2C9 polymorphisms [4]. Individuals carrying the CYP2C9*3 allele (poor metabolizers) demonstrate significantly reduced celecoxib clearance – an effect that deuterium substitution in Desmethyl Celecoxib-d4 may mimic in extensive metabolizers by impeding oxidative metabolism [4].

Deuteration may also influence the drug interaction profile of the compound. Celecoxib is known to inhibit CYP2D6, potentially affecting concomitant medications metabolized by this pathway [4] [5]. While deuteration at the 4-methyl position would not directly alter this off-target effect, the modified metabolic clearance of Desmethyl Celecoxib-d4 could potentially reduce accumulation and subsequent enzyme inhibition. Research demonstrates that deuterated analogs can significantly alter metabolic drug interactions, as shown in repaglinide-celecoxib interaction studies where celecoxib altered repaglinide pharmacokinetics through metabolic interference [5]. By reducing the oxidative burden on CYP enzymes, deuterated analogs like Desmethyl Celecoxib-d4 may demonstrate cleaner metabolic interaction profiles, though this remains an area of active investigation.

Properties

Product Name

Desmethyl Celecoxib-d4

Molecular Formula

C₁₆H₈D₄F₃N₃O₂S

Molecular Weight

371.37

Synonyms

4-(5-Phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide-d4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.